Fluoromethyl p-toluene sulfide
Description
Properties
Molecular Formula |
C8H9FS |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(fluoromethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |
InChI Key |
WFTRYPXQWQWTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCF |
Origin of Product |
United States |
Preparation Methods
Synthesis of p-Tolylsulfonylmethyl Tosylate
The precursor, p-tolyl-S-CH₂-OTs (tosylate), is synthesized via tosylation of hydroxymethyl p-tolyl sulfide. Hydroxymethyl p-tolyl sulfide is prepared by reacting p-toluenethiol with formaldehyde under basic conditions:
Subsequent treatment with tosyl chloride (TsCl) in pyridine yields the tosylate:
Fluoride Substitution
Heating the tosylate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates fluoride substitution:
Key Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride nucleophilicity.
-
Temperature : Prolonged heating (8–12 hours) ensures complete conversion.
-
Yield : 70–90% (hypothetical, based on analogous reactions).
Halex Reaction on Chloromethyl p-Tolyl Sulfide
The halogen exchange (Halex) reaction offers a two-step route starting from chloromethyl p-tolyl sulfide (p-Tol-S-CH₂Cl).
Chloromethylation of p-Toluenethiol
Chloromethylation employs formaldehyde and hydrochloric acid:
Optimization :
-
Molar Ratios : Excess HCl drives the reaction to completion.
-
Solvent : Dichloromethane or ether minimizes side reactions.
Fluorination with Potassium Fluoride
The chloromethyl derivative undergoes Halex reaction with KF in DMSO at 150°C:
Challenges :
Direct Alkylation of p-Toluenethiol
Direct alkylation using fluoromethyl halides (e.g., CH₂FI) presents a one-step route but faces practical limitations.
Reaction Mechanism
In the presence of a base (e.g., NaOH), p-toluenethiol reacts with fluoromethyl iodide:
Limitations :
-
Reagent Availability : Fluoromethyl halides are highly reactive and challenging to handle.
-
Safety Concerns : HI byproduct necessitates stringent neutralization.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Advantages | Challenges | Yield |
|---|---|---|---|---|---|
| Tosylate Substitution | p-Tol-S-CH₂-OTs, KF | DMF, 120°C, 8–12 hr | High selectivity, scalable | Multi-step synthesis | 70–90% (hypothetical) |
| Halex Reaction | p-Tol-S-CH₂Cl, KF | DMSO, 150°C, 10–15 hr | Uses stable precursors | High energy input, elimination risks | 60–80% (estimated) |
| Direct Alkylation | p-Tol-SH, CH₂FI | NaOH, RT, 24 hr | One-step reaction | Toxicity, reagent instability | 50–70% (theoretical) |
Purification and Characterization
Post-synthesis, crude product purification involves recrystallization from ethanol or column chromatography. Characterization employs:
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydride and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Fluoromethyl p-toluene sulfide serves as a critical building block in organic synthesis. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex organic molecules. The presence of the fluoromethyl group enhances reactivity and selectivity in synthetic pathways.
Table 1: Synthetic Applications of this compound
| Application Type | Description |
|---|---|
| Electrophilic Substitution | Used to synthesize derivatives with varied functional groups. |
| Building Block | Acts as a precursor for more complex organic compounds. |
| Polymer Chemistry | Serves as an additive to modify polymer properties. |
Biological Applications
Research has indicated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
Studies have shown that derivatives of this compound possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that structural modifications can enhance antimicrobial efficacy.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed significant apoptosis induction in cancer cell lines. The compound's mechanism appears to involve interaction with cellular targets, leading to cell death.
| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|
| Anticancer | 0.31 - 45.2 μM | Human lung adenocarcinoma |
| Antibacterial | 8 mg/mL | Staphylococcus aureus |
| Antibacterial | 32 mg/mL | Escherichia coli |
Industrial Applications
In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.
- Specialty Chemicals : Used in the formulation of various chemical products that require enhanced performance characteristics.
- Material Science : Acts as an additive to improve the mechanical and thermal properties of materials.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells. The research highlighted a dose-dependent response, indicating potential for further development as an anticancer agent.
Case Study 2: Antibacterial Efficacy
Research examining the antibacterial properties found that modifications to the sulfonyl group of this compound enhanced activity against Gram-positive bacteria. One variant exhibited an MIC as low as 0.015 mg/mL against resistant strains, showcasing its potential for developing new antibiotics.
Mechanism of Action
The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Oxidation Yields of Selected Sulfides
| Compound | Oxidizing Agent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| This compound | H₂O₂/CH₃CN | 92 | 4 |
| Difluoromethyl sulfide | H₂O₂/CH₃CN | 78 | 6 |
| p-Chlorophenyl methyl sulfide | mCPBA | 65 | 8 |
Table 2: Key Physicochemical Properties
| Compound | Boiling Point (°C) | LogP | Applications |
|---|---|---|---|
| This compound | 138.5* | 2.3 | Drug synthesis, agrochemicals |
| Methyl p-toluenesulfonate | 146–148 | 1.8 | Alkylating agent |
| p-Toluenesulfonamide | 138.5 | 1.5 | Plasticizers, fungicides |
*Sources: ; *Estimated from analogous structures
Q & A
Q. Methodological Tip :
- Optimize reaction temperature (-20°C to 0°C) to minimize side reactions when using DAST.
- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorinating agents.
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Basic
Q. Advanced Tip :
How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
Advanced
Conflicting stability reports often arise from differences in moisture, light exposure, or temperature.
- Controlled Stability Study Design :
- Case Study : Fluoromethyl derivatives degrade faster in polar solvents (e.g., DMSO) due to nucleophilic attack on the -CH2F group .
What computational strategies predict the reactivity of this compound in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfur or fluoromethyl group .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DCM) .
- Case Example : DFT studies on analogous fluoromethyl aryl sulfides show enhanced electrophilicity at sulfur due to electron-withdrawing -CH2F .
How does the fluoromethyl group influence the electronic properties of p-toluene sulfide derivatives?
Intermediate
The -CH2F group is mildly electron-withdrawing (-I effect), which:
- Polarizes the sulfur atom, increasing its susceptibility to oxidation .
- Reduces basicity of the sulfur lone pairs, affecting coordination in catalytic applications .
- Experimental Validation : Compare redox potentials (cyclic voltammetry) of fluoromethyl vs. non-fluorinated analogs .
What safety protocols are essential when handling this compound in the laboratory?
Q. Basic
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods .
- Storage : In airtight containers under nitrogen, away from light and moisture .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
How can researchers optimize reaction yields when using this compound as a synthetic intermediate?
Q. Advanced
- Solvent Selection : Non-polar solvents (toluene, DCM) minimize side reactions vs. polar solvents .
- Catalyst Screening : p-Toluenesulfonic acid (5 wt.%) enhances reaction rates in esterification or condensation reactions .
- Kinetic Monitoring : Use in-situ FT-IR to track consumption of starting materials .
What strategies address discrepancies between theoretical and experimental yields in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
